molecular formula C10H7NO4 B188978 alpha-Furilmonoxime CAS No. 4339-69-9

alpha-Furilmonoxime

Cat. No. B188978
CAS RN: 4339-69-9
M. Wt: 205.17 g/mol
InChI Key: RSLKNHHWFJLREX-LUAWRHEFSA-N
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Description

Alpha-Furilmonoxime (AFMO) is a chemical compound that belongs to the family of furan derivatives. It is a yellow crystalline solid that has been widely used in scientific research due to its unique properties. AFMO has been studied for its potential applications in various fields, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

Alpha-Furilmonoxime inhibits ALDH by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the oxidation of aldehydes to carboxylic acids. The inhibition of ALDH leads to the accumulation of acetaldehyde, which is a toxic metabolite of ethanol. This causes the symptoms of alcohol intolerance, such as flushing, nausea, and headache.
Biochemical and Physiological Effects
alpha-Furilmonoxime has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the metabolism of ethanol and other aldehydes, leading to the accumulation of toxic metabolites. alpha-Furilmonoxime has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Alpha-Furilmonoxime has several advantages for lab experiments. It is a potent inhibitor of ALDH, which makes it useful for studying the metabolism of ethanol and other aldehydes. alpha-Furilmonoxime is also a useful reagent for the analysis of aldehydes and ketones. However, alpha-Furilmonoxime has some limitations. It is toxic and must be handled with care. It can also interfere with other metabolic pathways, which may complicate the interpretation of experimental results.

Future Directions

For the study of alpha-Furilmonoxime include the development of new inhibitors of ALDH and the investigation of its potential applications in the treatment of oxidative stress-related diseases and cancer.

Synthesis Methods

Alpha-Furilmonoxime can be synthesized by the reaction of furfural with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction produces a yellow crystalline solid that can be purified by recrystallization. The purity of the compound can be verified by melting point determination and spectroscopic analysis.

Scientific Research Applications

Alpha-Furilmonoxime has been widely used in scientific research due to its unique properties. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a crucial role in the metabolism of ethanol and other aldehydes. alpha-Furilmonoxime has been studied for its potential applications in the treatment of alcoholism and other diseases that involve the dysregulation of ALDH activity.
alpha-Furilmonoxime has also been used as a reagent in the analysis of various compounds. It can react with aldehydes and ketones to form oximes, which can be analyzed by spectroscopic methods. alpha-Furilmonoxime has been used in the analysis of sugars, amino acids, and other organic compounds.

properties

CAS RN

4339-69-9

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

(2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone

InChI

InChI=1S/C10H7NO4/c12-10(8-4-2-6-15-8)9(11-13)7-3-1-5-14-7/h1-6,13H/b11-9+

InChI Key

RSLKNHHWFJLREX-LUAWRHEFSA-N

Isomeric SMILES

C1=COC(=C1)/C(=N\O)/C(=O)C2=CC=CO2

SMILES

C1=COC(=C1)C(=NO)C(=O)C2=CC=CO2

Canonical SMILES

C1=COC(=C1)C(=NO)C(=O)C2=CC=CO2

Origin of Product

United States

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